![molecular formula C14H22BNO2 B2417815 N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine CAS No. 1454653-59-8](/img/structure/B2417815.png)

N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

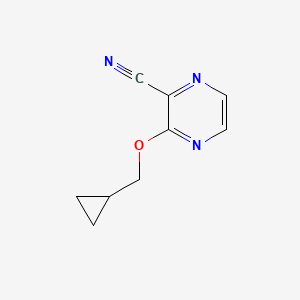

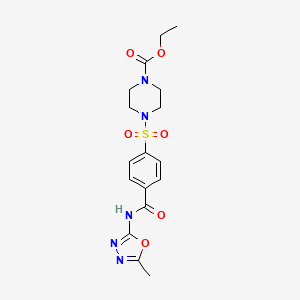

“N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine” is a chemical compound with the molecular formula C14H22BNO2 . It has a molecular weight of 247.15 .

Molecular Structure Analysis

The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl groups attached .Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It should be stored in a dry place at room temperature .科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds.

Transesterification Reactions

It can also be used in transesterification reactions . Transesterification is a process that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol.

Preparation of Aminothiazoles

This compound can be used in the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds that have potential applications in medicinal chemistry.

Preparation of JAK2 Inhibitors

It can be used in the preparation of potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 inhibitors are a type of medication that can block the action of JAK2, a protein that contributes to cell growth and division.

Borylation at the Benzylic C-H Bond

This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This is a type of chemical reaction that introduces a boron group into a molecule.

Hydroboration of Alkynes and Alkenes

It can be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a chemical reaction that adds a boron atom and a hydrogen atom across a carbon-carbon double bond.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

作用機序

Target of Action

Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its role as a reagent in organic synthesis. It is used in the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction . The boron atom in the compound can form a covalent bond with a carbon atom, facilitating the cross-coupling reaction .

Biochemical Pathways

Its role in the Suzuki-Miyaura cross-coupling reaction contributes to the synthesis of various organic compounds, which may subsequently interact with biochemical pathways .

Result of Action

The primary result of the compound’s action is the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanamine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from light and air to prevent degradation . The compound’s reactivity in the Suzuki-Miyaura cross-coupling reaction can also be affected by the choice of solvent, temperature, and the presence of a suitable catalyst .

特性

IUPAC Name |

N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-7-11(9-12)10-16-5/h6-9,16H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHDQHSHCQIKAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2417733.png)

![1-(5-(3-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2417739.png)

![9-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2417741.png)

![3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2417745.png)

![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide](/img/structure/B2417747.png)

![2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2417751.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2417752.png)

![2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2417755.png)